Pyridine, 3-((benzylthio)methyl)-
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Overview
Description
Pyridine, 3-((benzylthio)methyl)-: is an organic compound that belongs to the class of heterocyclic aromatic compounds known as pyridines. Pyridine derivatives are widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The compound features a pyridine ring substituted at the 3-position with a benzylthio methyl group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-((benzylthio)methyl)- typically involves the reaction of 3-chloromethylpyridine with benzyl mercaptan under basic conditions. The reaction proceeds via nucleophilic substitution, where the benzyl mercaptan displaces the chlorine atom on the pyridine ring to form the desired product .
Industrial Production Methods: Industrial production of Pyridine, 3-((benzylthio)methyl)- can be achieved through continuous flow processes that optimize reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts and solvents are often employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyridine, 3-((benzylthio)methyl)- can undergo oxidation reactions to form sulfoxides and sulfones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Benzyl mercaptan, sodium hydroxide
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Pyridine, 3-((benzylthio)methyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine, 3-((benzylthio)methyl)- involves its interaction with molecular targets such as enzymes and receptors. The benzylthio methyl group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the pyridine ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- Pyridine, 3-methyl-
- Pyridine, 3-ethyl-
- Pyridine, 3-(methylthio)-
Comparison: Pyridine, 3-((benzylthio)methyl)- is unique due to the presence of the benzylthio methyl group, which imparts distinct chemical reactivity and biological activity compared to other pyridine derivatives. For instance, the benzylthio group enhances the compound’s ability to undergo oxidation and substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-(benzylsulfanylmethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS/c1-2-5-12(6-3-1)10-15-11-13-7-4-8-14-9-13/h1-9H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSLSLYNKCYNDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10144782 |
Source
|
Record name | Pyridine, 3-((benzylthio)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10144782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102207-55-6 |
Source
|
Record name | Pyridine, 3-((benzylthio)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102207556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 3-((benzylthio)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10144782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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